Cas no 1110767-01-5 (Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-)

Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-, is a specialized organic compound featuring a substituted benzoic acid backbone with dichloro and ethoxy-methyl-oxopropenyl functional groups. Its unique structure imparts distinct reactivity, making it valuable in synthetic chemistry, particularly for constructing complex molecules or serving as an intermediate in agrochemical and pharmaceutical applications. The dichloro substitution enhances electrophilic properties, while the ethoxy-methyl-oxopropenyl moiety offers versatility in further derivatization. This compound is characterized by its stability under standard conditions and compatibility with a range of reaction conditions, facilitating its use in multi-step syntheses. Its precise functional group arrangement ensures selectivity in targeted chemical transformations.
Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- structure
1110767-01-5 structure
Product name:Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-
CAS No:1110767-01-5
MF:C13H12Cl2O4
MW:303.137982368469
MDL:MFCD30471709
CID:5215326
PubChem ID:25182382

Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-
    • 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
    • (Z)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
    • 3,5-dichloro-4-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]benzoic acid
    • (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
    • CS-0158441
    • SCHEMBL3057078
    • 1110767-01-5
    • (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-enyl)benzoic acid
    • 3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
    • AC-29014
    • 2089386-33-2
    • AKOS027327366
    • C13H12Cl2O4
    • (E)-3,5-dichloro-4-(2-ethyloxycarbonylpropenyl)benzoic acid
    • MFCD29918463
    • 3,5-dichloro-4-[(E)-3-ethoxy-2-methyl-3-oxoprop-1-enyl]benzoic acid
    • 3,5-Dichloro-4-[(1e)-3-ethoxy-2-methyl-3-oxo-1-propen-1-yl]benzoic acid
    • DS-11376
    • LS-14191
    • 1110767-89-9
    • DB-215128
    • SC5070
    • DB-204850
    • 3,5-Dichloro-4-(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoicacid
    • 4-((E)-2-(ethoxycarbonyl)prop-1-enyl)-3,5-dichlorobenzoic acid
    • MDL: MFCD30471709
    • Inchi: 1S/C13H12Cl2O4/c1-3-19-13(18)7(2)4-9-10(14)5-8(12(16)17)6-11(9)15/h4-6H,3H2,1-2H3,(H,16,17)
    • InChI Key: YHVIKIKTANFPCN-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(Cl)=C(C=C(C)C(OCC)=O)C(Cl)=C1

Computed Properties

  • Exact Mass: 302.0112642g/mol
  • Monoisotopic Mass: 302.0112642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.6Ų
  • XLogP3: 3.7

Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM485915-250mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97%
250mg
$271 2023-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00732437-100mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97% mix TBC as stabilizer
100mg
¥1205.0 2023-03-01
Ambeed
A290273-1g
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97% mix TBC as stabilizer
1g
$630.0 2024-04-26
AstaTech
SC5072-0.25/G
3,5-DICHLORO-4-[(1Z)-3-ETHOXY-2-METHYL-3-OXO-1-PROPEN-1-YL]BENZOIC ACID
1110767-01-5 95%
0.25g
$282 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1560333-250mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 98%
250mg
¥2618.00 2024-08-09
AN HUI ZE SHENG Technology Co., Ltd.
CB00732437-250mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97%mixTBCasstabilizer
250mg
¥2403.00 2023-09-15
Ambeed
A290273-100mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97% mix TBC as stabilizer
100mg
$188.0 2023-03-02
AN HUI ZE SHENG Technology Co., Ltd.
CB00732437-100mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97%mixTBCasstabilizer
100mg
¥1300.00 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00732437-250mg
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97% mix TBC as stabilizer
250mg
¥2228.0 2023-03-01
AN HUI ZE SHENG Technology Co., Ltd.
CB00732437-1g
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
1110767-01-5 97%mixTBCasstabilizer
1g
¥6007.00 2023-09-15

Additional information on Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-

Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- (CAS No. 1110767-01-5): A Comprehensive Overview

Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-, identified by its CAS number CAS No. 1110767-01-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its complex molecular structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including chloro and ethoxy substituents, as well as an α,β-unsaturated carbonyl system, contributes to its versatility in chemical transformations and biological interactions.

The structural motif of Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- is particularly intriguing due to its ability to participate in diverse chemical reactions. The dichlorobenzene core provides a stable aromatic framework, while the ethoxy and α,β-acryloxy groups introduce reactivity that can be exploited for further functionalization. This compound has been explored in the development of novel pharmaceutical agents, where its structural features are leveraged to modulate biological pathways and enhance therapeutic efficacy.

In recent years, the interest in Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)- has been fueled by its potential applications in medicinal chemistry. Researchers have been investigating its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The α,β-acryloxy group, in particular, has been identified as a key moiety that can undergo Michael addition reactions with nucleophiles, leading to the formation of complex scaffolds with pharmacological relevance.

The compound's unique electronic properties have also made it a subject of interest in materials science. Its ability to interact with various biological targets has been exploited in the design of probes for biochemical assays. For instance, derivatives of Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oکسо-onepropenyl) have been used to develop fluorescent indicators for studying enzyme activity and cellular signaling pathways. These applications highlight the compound's potential beyond traditional pharmaceuticals and into diagnostic tools.

Recent advancements in synthetic methodologies have further enhanced the utility of Benzoic acid, 3,5-dichloro-octahydroxyquinoline. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have enabled the efficient synthesis of complex derivatives with tailored biological activities. These methods have opened new avenues for drug discovery and have allowed chemists to explore the full synthetic potential of this compound.

The pharmacological profile of Benzoic acid, particularly its derivatives like Benzoic acid, has been extensively studied. Preclinical data suggests that compounds containing this moiety may exhibit anti-inflammatory and analgesic properties. The dichlorobenzene ring enhances lipophilicity, which can improve membrane permeability and bioavailability. Additionally, the ethoxy group can participate in hydrogen bonding interactions with biological targets, influencing binding affinity and efficacy.

In conclusion,Benzoic acid,35dichlor04(39ethoxy22methyl33oxonepropen11yl)

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(CAS:1110767-01-5)Benzoic acid, 3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxo-1-propen-1-yl)-
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Purity:99%
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Price ($):567.0